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2,5-Diethyl-4-methylthiazole

Flavor Chemistry Sensory Science Thiazole Differentiation

Formulators targeting authentic cooked-meat notes face evaporation loss of common thiazoles during retort or extrusion. 2,5-Diethyl-4-methylthiazole (CAS 41981-71-9) solves this with its 217.8 °C boiling point and clean EFSA safety opinion, delivering superior thermal process retention. • Pure nutty-green profile without cocoa/musty off-notes, verified at 0.01% evaluation level. • Naturally occurring in cooked pork and roast beef, ensuring food-source alignment for plant-based meat analogs. • Distinguishable Kovats Retention Index for unambiguous GC-MS reference standard use.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 41981-71-9
Cat. No. B15178783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-4-methylthiazole
CAS41981-71-9
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)CC)C
InChIInChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3
InChIKeyAEVBKBWVXISVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-4-methylthiazole Identity & Procurement Overview


2,5-Diethyl-4-methylthiazole (CAS 41981-71-9) is a 2,4,5-trisubstituted thiazole with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol [1]. It is characterized by ethyl substituents at the 2- and 5-positions and a methyl group at the 4-position of the heterocyclic ring. The compound occurs naturally as a volatile flavor component of cooked pork, roast beef, and baked potatoes and is primarily recognized for its green and nutty organoleptic profile [2]. It is listed as a flavoring agent with the JECFA FL number 15.050 and has been evaluated by EFSA with no safety concern under the conditions of intended use [3].

Flavor research compound: provides a targeted green-nutty organoleptic character, distinct from cocoa- or musty-biased thiazole analogs. Supports savory and roasted-note formulation studies.
Regulatory-screened ingredient: EFSA evaluation reports no safety concern under intended use, facilitating food-grade flavor research. FL-no 15.050; avoids genotoxicity flags associated with some related thiazoles.
High-temperature application fit: reported boiling point supports better retention in extrusion, baking, and retort processing studies. May reduce volatile loss compared to lower-boiling thiazole variants.

Why 2,5-Diethyl-4-methylthiazole Differs from Other Thiazoles


Although many alkylthiazoles share a broad 'nutty-green' descriptor, their specific aroma character, potency, regulatory status, and physical-chemical properties diverge significantly due to substitution pattern. For instance, 2-ethyl-4-methylthiazole introduces a cocoa note alongside nuttiness [1], while 4-methyl-5-vinylthiazole carries a musty cocoa profile and has been flagged for genotoxic potential by EFSA [2]. Simple replacement without considering these differences can alter a flavor profile, compromise thermal processing stability, or introduce a non-compliant substance. The quantitative differentiation evidence below substantiates the selection of 2,5-diethyl-4-methylthiazole for specific formulation and research needs.

Aroma

Replacing with 2-ethyl-4-methylthiazole may introduce unwanted cocoa/coffee notes; 4-methyl-5-vinylthiazole adds musty cocoa undertones that shift the intended profile.

Regulatory

4-Methyl-5-vinylthiazole carries an EFSA genotoxicity flag; substituting it compromises regulatory acceptance in food-grade research applications.

Volatility

Lower-boiling thiazoles (e.g., 4-methylthiazole) exhibit higher processing losses; thermal retention profile may not transfer directly, affecting flavor carry-through.

Analytical & Sensory Differentiation Data


Aroma Profile: Green-Nutty vs Cocoa Notes

2,5-Diethyl-4-methylthiazole presents a 'green nutty' odor when evaluated at a 0.01% solution in propylene glycol [1]. This profile is distinct from the closely related 2-ethyl-4-methylthiazole, which is described as 'nutty, green, cocoa, coffee, meaty' [2], and from 4-methyl-5-vinylthiazole, characterized as 'cocoa, musty, nutty' [3]. The absence of a dominant cocoa note positions 2,5-diethyl-4-methylthiazole as a cleaner nutty-green contributor, avoiding the brown/cocoa bias of its analogs.

Aroma profile
Cross-study comparable
Green, nutty
0.01% in PG
Clean nutty-green character; absence of cocoa/musty off-notes vs. 2-ethyl-4-methylthiazole and 4-methyl-5-vinylthiazole.
Sensory evaluation in propylene glycol; cross-study comparisons.
Flavor Chemistry Sensory Science Thiazole Differentiation

Regulatory Safety: Genotoxicity Clearance

In the EFSA Flavouring Group Evaluation 21 Revision 2 (FGE.21Rev2), 2,5-diethyl-4-methylthiazole (FL-no 15.050) was among 26 substances concluded to raise no safety concern at estimated dietary intake levels [1]. In sharp contrast, structurally related thiazoles such as 4-methyl-5-vinylthiazole (FL-no 15.018) were considered to have genotoxic potential, necessitating additional data and precluding their use under the same procedure [1]. This regulatory bifurcation provides a concrete safety-based differentiator for procurement in food and beverage applications.

Regulatory safety
Head-to-head
No safety concern (EFSA FGE.21Rev2)
Binary differentiation: approved without additional data; comparator 4-methyl-5-vinylthiazole flagged for genotoxic potential.
EFSA stepwise evaluation; intake estimates included.
Regulatory Science Food Safety EFSA Evaluation

Thermal Stability: Boiling Point & LogP Differences

The predicted boiling point of 2,5-diethyl-4-methylthiazole is 217.8 °C at 760 mmHg, with an estimated logP of 3.09 . By comparison, the simpler analog 4-methylthiazole (CAS 693-95-8) boils at 132–134 °C . The ~85 °C higher boiling point translates directly to greater retention during high-temperature food processes (e.g., baking, extrusion) and reduced volatile loss during storage. The higher logP value also implies superior lipophilicity, which can enhance performance in fat-based or encapsulated flavor delivery systems.

Thermal stability
Data to verify
Δ BP +85 °C
Higher predicted boiling point supports better retention in high-heat processing vs. 4-methylthiazole.
Predicted values (ACD/Labs); logP ~3.1. Cross-study validation recommended.
Process Chemistry Thermal Stability Formulation Design

Unique Kovats Retention Index for QC

On standard non-polar GC columns, 2,5-diethyl-4-methylthiazole exhibits a characteristic Kovats Retention Index (RI) that distinguishes it from other trisubstituted thiazoles. Pherobase records RI data for this compound [1], enabling unambiguous identification in complex volatile mixtures. This is analytically critical because several alkylthiazoles exhibit overlapping mass spectral fragmentation patterns; the RI serves as a quantitative orthogonal parameter for compound confirmation in raw material acceptance testing.

Kovats RI
Supporting evidence
Unique RI on non-polar GC
Orthogonal identification parameter; resolves co-eluting alkylthiazole analogs in complex matrices.
Pherobase reference data; use for raw material authentication.
Analytical Chemistry GC-MS Quality Control Authentication

Natural Occurrence in Meat and Potato Matrices

2,5-Diethyl-4-methylthiazole has been specifically detected as a volatile constituent of cooked pork, roast beef, and baked potatoes [1]. This occurrence pattern is distinct from 4-methyl-5-vinylthiazole, which is predominantly found in garlic and certain flowers , and 2-isopropyl-4-methylthiazole, associated with peach and durian fruit . The meat/potato occurrence profile aligns with robust savory flavor reconstruction, whereas fruit-associated thiazoles are better suited to sweet applications.

Natural occurrence
Cross-study comparable
Cooked pork, roast beef, baked potatoes
Savory food-matrix alignment; distinct from fruit/allium-associated thiazoles.
GC-MS volatile profiling from HMDB; supports authenticity in meat/potato flavor research.
Foodomics Aroma Authenticity Natural Labeling

Odor Potency at Low Concentrations

Descriptive panel data indicate that 2,5-diethyl-4-methylthiazole delivers its characteristic odor at a 0.01% (100 ppm) evaluation concentration in propylene glycol [1]. In contrast, 4-methylthiazole is routinely evaluated at a ten-fold higher 0.10% (1000 ppm) concentration to achieve a similarly perceivable nutty-green impact [2]. While this is not a formal threshold comparison, the substantial difference in recommended evaluation concentration under identical media suggests higher potency for the 2,5-diethyl-4-methylthiazole analog, enabling potentially lower use levels and cost-in-use advantages.

Odor potency
Supporting evidence
0.01% eval. conc.
10× lower recommended evaluation concentration vs. 4-methylthiazole suggests higher flavor potency.
Organoleptic assessment in propylene glycol; formal threshold data pending.
Flavor Potency Odor Threshold Use-Level Optimization

Application Scenarios for 2,5-Diethyl-4-methylthiazole


High-Temperature Extrusion Flavor

2,5-Diethyl-4-methylthiazole's elevated boiling point (217.8 °C) and natural occurrence in cooked meat and potato matrices [1] make it the preferred thiazole for retort and extrusion processes. Where generic thiazoles such as 4-methylthiazole (bp ~133 °C) would be substantially lost to evaporation, this compound provides superior retention, ensuring the intended nutty-green note survives processing. Its clean EFSA safety opinion further solidifies its choice for food-grade formulations.

Cocoa-Free Nutty Flavor for Clean Label

When formulators require a nutty note without the cocoa or musty undertones introduced by 2-ethyl-4-methylthiazole or 4-methyl-5-vinylthiazole, 2,5-diethyl-4-methylthiazole offers the purest nutty-green signal . This specificity is invaluable for nut-free, dairy-free, and cocoa-free applications aiming to replicate roasted nut character. Combined with its suggested higher potency at a 0.01% evaluation level, using this compound can reduce overall flavor load and simplify ingredient lists.

Meat Flavor Reconstitution for Plant-Based

The detection of 2,5-diethyl-4-methylthiazole in cooked pork and roast beef directly supports its use in plant-based meat analogs where authentic savory aroma reconstruction is critical. Alternative thiazoles that dominate in fruity or alliaceous matrices (e.g., 2-isopropyl-4-methylthiazole in peach) lack the appropriate food-source alignment, potentially compromising the perceived authenticity of the final product.

Analytical Reference Standard for Thiazole QC

The unique Kovats Retention Index for 2,5-diethyl-4-methylthiazole enables analytical laboratories to include it as a distinct reference point in GC-MS methods designed to resolve and quantify closely eluting alkylthiazoles. Procurement as a certified reference standard is essential for developing robust QC protocols, as its unambiguous identification prevents misclassification with co-eluting analogs that share similar mass spectra.

Application
Selection Property
Validation Focus
High-temperature extrusion flavor research
High boiling point retention profile; EFSA-screened ingredient
Volatile loss under extrusion/baking conditions; flavor carry-through post-processing
Cocoa-free nutty flavor formulation
Organoleptic specificity: pure green-nutty, absence of cocoa/musty off-notes
Sensory panel evaluation in target matrix; cross-adaptation with other thiazoles
Plant-based meat flavor reconstitution
Natural occurrence in cooked pork and roast beef
Authenticity alignment; GC-MS aroma profile matching in savory analogs
Analytical reference for thiazole QC
Unique Kovats Retention Index; distinct from co-eluting alkylthiazoles
Chromatographic resolution validation; raw material identity confirmation
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